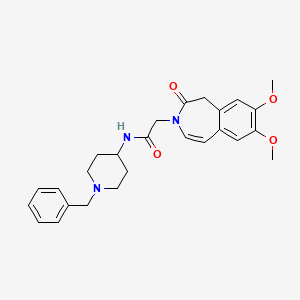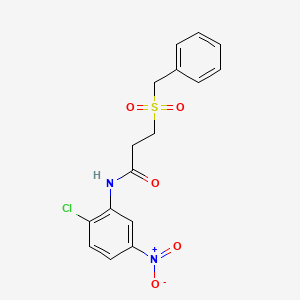![molecular formula C21H30N4O5S B11014822 5-{2-Oxo-2-[4-(propan-2-ylsulfonyl)piperazin-1-yl]ethyl}-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B11014822.png)
5-{2-Oxo-2-[4-(propan-2-ylsulfonyl)piperazin-1-yl]ethyl}-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidine-2,4-dione core, a piperazine ring, and sulfonyl and phenyl substituents, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE involves multiple steps, including the formation of the imidazolidine-2,4-dione core and the introduction of the piperazine and sulfonyl groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, or gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-ISOPROPYL)PHENYL]IMIDAZOLIDINE-2,4-DIONE include other imidazolidine-2,4-dione derivatives and piperazine-containing compounds. These compounds may share some structural features and chemical properties but differ in their specific substituents and functional groups. The uniqueness of 5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-ISOPROPYL)PHENYL]IMIDAZOLIDINE-2,4-DIONE lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H30N4O5S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
5-[2-oxo-2-(4-propan-2-ylsulfonylpiperazin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H30N4O5S/c1-14(2)16-5-7-17(8-6-16)25-20(27)18(22-21(25)28)13-19(26)23-9-11-24(12-10-23)31(29,30)15(3)4/h5-8,14-15,18H,9-13H2,1-4H3,(H,22,28) |
InChI Key |
YZQJDIDGVYVYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)N3CCN(CC3)S(=O)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11014740.png)
![2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11014748.png)
![1-(2-Iodobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11014752.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline](/img/structure/B11014755.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11014781.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11014786.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11014799.png)
![2-chloro-5-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11014800.png)

![(2E)-2,3-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11014809.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014845.png)
